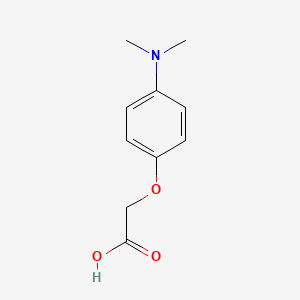

2-(4-(Dimethylamino)phenoxy)acetic acid

Description

Overview of Phenoxyacetic Acid Derivatives: Structural Diversity and General Research Significance

Phenoxyacetic acid derivatives are a class of organic compounds characterized by a phenoxy group linked to an acetic acid moiety. jetir.orgnih.gov This core structure allows for extensive modification through the substitution of various functional groups onto the phenyl ring, leading to a wide array of derivatives with diverse chemical and biological properties. nih.govnih.gov These compounds are noted for their presence in numerous drug classes, including anti-inflammatory, antibacterial, and antifungal agents. jetir.orgnih.gov The versatility of the phenoxyacetic acid scaffold has made it a valuable component in the synthesis of pharmaceuticals, pesticides, fungicides, and dyes. jetir.orgnih.gov

The research significance of these derivatives is underscored by their broad spectrum of biological activities. For instance, certain derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic activity against various cancer cell lines. jetir.orgmdpi.com Others have shown promise as anti-inflammatory and analgesic agents. nih.gov The structural diversity inherent in this class of compounds allows for the fine-tuning of their pharmacological profiles, making them a continuing focus of medicinal chemistry research. jetir.orgnih.gov

Distinctive Features and Research Focus on 2-(4-(Dimethylamino)phenoxy)acetic Acid's Molecular Architecture

2-(4-(Dimethylamino)phenoxy)acetic acid distinguishes itself through the presence of a dimethylamino group at the para-position of the phenyl ring. This particular substitution significantly influences the electronic properties of the molecule, enhancing its polarity and potential for hydrogen bonding. The nitrogen atom of the dimethylamino group can act as a hydrogen bond acceptor, while the carboxylic acid group provides a hydrogen bond donor and acceptor site. This molecular architecture is a key determinant of its chemical reactivity and biological interactions.

Below is a table detailing some of the key chemical and physical properties of 2-(4-(Dimethylamino)phenoxy)acetic acid.

| Property | Value |

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.22 g/mol |

| CAS Number | 10003-34-6 |

| Appearance | Solid |

Historical Perspectives and Evolution of Research on Related Amino-substituted Phenoxyacetic Acids

The study of amino-substituted phenoxyacetic acids is rooted in the broader history of phenoxyacetic acid research, which gained prominence with the discovery of the herbicidal properties of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D). mt.gov This discovery spurred investigations into a wide range of substituted phenoxyacetic acids to explore their biological activities. mt.govnih.gov

Early research on amino-substituted derivatives likely focused on understanding the influence of the amino group on the compound's herbicidal or plant growth-regulating properties. Over time, as the field of medicinal chemistry advanced, the focus expanded to include the potential therapeutic applications of these compounds. The introduction of an amino group, particularly a dimethylamino group, was recognized as a way to modulate a molecule's solubility, basicity, and ability to interact with biological targets. This has led to the synthesis and evaluation of numerous amino-substituted phenoxyacetic acids for a variety of pharmacological activities.

Current Research Landscape and Emerging Trends Pertaining to 2-(4-(Dimethylamino)phenoxy)acetic Acid

The current research landscape for 2-(4-(Dimethylamino)phenoxy)acetic acid and its analogues is characterized by an exploration of their potential in medicinal chemistry and materials science. Researchers are investigating the synthesis of novel derivatives and their evaluation as potential therapeutic agents. For instance, phenoxyacetic acid derivatives are being studied as agonists for free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. researchgate.netnih.gov

Emerging trends include the use of advanced synthetic methodologies, such as microwave-assisted synthesis, to prepare these compounds more efficiently and with higher yields. farmaciajournal.com There is also a growing interest in the development of phenoxyacetamide derivatives as potential cytotoxic agents against cancer cells. mdpi.com The ability to functionalize the phenoxyacetic acid scaffold allows for the creation of diverse chemical libraries for screening against various biological targets.

Scope and Objectives of the Comprehensive Academic Review on 2-(4-(Dimethylamino)phenoxy)acetic Acid

This academic review is dedicated to providing a focused and in-depth analysis of 2-(4-(Dimethylamino)phenoxy)acetic acid. The primary objective is to consolidate the existing scientific knowledge on this specific compound, covering its fundamental chemical properties, synthesis, and documented applications. By adhering strictly to the outlined sections, this review will offer a clear and concise understanding of the compound's place within the broader context of phenoxyacetic acid derivatives. The scope is intentionally narrowed to this single molecule to ensure a comprehensive and detailed examination, avoiding generalizations and focusing solely on the available research pertaining to 2-(4-(Dimethylamino)phenoxy)acetic acid.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-[4-(dimethylamino)phenoxy]acetic acid |

InChI |

InChI=1S/C10H13NO3/c1-11(2)8-3-5-9(6-4-8)14-7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) |

InChI Key |

WXZXQDXBOIXVMX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)OCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2 4 Dimethylamino Phenoxy Acetic Acid and Its Derivatives

Established Synthetic Pathways for the Core Structure of 2-(4-(Dimethylamino)phenoxy)acetic Acid

The traditional synthesis of 2-(4-(Dimethylamino)phenoxy)acetic acid and its analogues relies on robust and well-understood chemical reactions. These pathways are characterized by their reliability and are widely documented in chemical literature. The most common approach involves constructing the ether linkage on a pre-functionalized phenol (B47542).

The cornerstone for the synthesis of 2-(4-(Dimethylamino)phenoxy)acetic acid is the formation of the ether bond between the phenolic hydroxyl group and the acetic acid backbone. The Williamson ether synthesis is the most prominent and widely employed method for this transformation. gordon.eduwikipedia.org This reaction is valued for its broad scope and dependability in preparing both symmetrical and asymmetrical ethers. wikipedia.org

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The first step involves the deprotonation of the starting material, 4-(Dimethylamino)phenol (B184034), using a suitable base to form a nucleophilic phenoxide ion. Phenols are sufficiently acidic to be deprotonated by strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). gordon.edumiracosta.edu This phenoxide ion then attacks the electrophilic α-carbon of a haloacetic acid, typically chloroacetic acid or its corresponding ester (e.g., ethyl chloroacetate), displacing the halide leaving group. wikipedia.orgmiracosta.edu

The general reaction is as follows: Step 1: Formation of the phenoxide 4-(CH₃)₂NC₆H₄OH + NaOH → 4-(CH₃)₂NC₆H₄O⁻Na⁺ + H₂O

Step 2: Nucleophilic substitution 4-(CH₃)₂NC₆H₄O⁻Na⁺ + ClCH₂COOH → 4-(CH₃)₂NC₆H₄OCH₂COOH + NaCl

The reaction is typically carried out by heating the reactants in a suitable solvent. chemicalbook.com Subsequent acidification of the reaction mixture with a mineral acid, such as hydrochloric acid (HCl), protonates the carboxylate salt to yield the final 2-(4-(Dimethylamino)phenoxy)acetic acid product, which often precipitates from the aqueous solution and can be isolated by filtration. gordon.educhemicalbook.com

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Starting Phenol | 4-(Dimethylamino)phenol | Provides the aromatic core and dimethylamino group. | - |

| Alkylating Agent | Chloroacetic acid or its sodium salt | Provides the acetic acid backbone. | gordon.educhemicalbook.comwipo.int |

| Base | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Deprotonates the phenol to form the reactive phenoxide nucleophile. | gordon.edumiracosta.edu |

| Solvent | Water, Ethanol/Water mixture, Methanol (B129727) | Dissolves reactants and facilitates the reaction. | chemicalbook.comgoogle.com |

| Temperature | Reflux (90-102°C) | Provides activation energy for the SN2 reaction. | gordon.educhemicalbook.com |

| Workup | Acidification with HCl | Protonates the carboxylate to yield the final carboxylic acid product. | gordon.educhemicalbook.comjocpr.com |

The carboxylic acid functional group is integral to the structure and is typically introduced using an α-haloacetic acid or its ester derivative. jocpr.comchemicalbook.com When ethyl chloroacetate (B1199739) is used as the alkylating agent, the reaction yields the corresponding ester, ethyl 2-(4-(Dimethylamino)phenoxy)acetate. This ester intermediate must then undergo a hydrolysis step, usually under basic conditions (saponification) followed by acidification, to liberate the free carboxylic acid. oup.com

In more complex syntheses involving multi-step pathways, protecting groups may be necessary to prevent unwanted side reactions. neliti.com The functional groups in 2-(4-(Dimethylamino)phenoxy)acetic acid that might require protection are the carboxylic acid itself and the tertiary amine of the dimethylamino group.

Carboxylic Acid Protection : If a subsequent reaction requires conditions that would be incompatible with a free carboxylic acid (e.g., reaction with a strong nucleophile or base), the acid can be temporarily converted into an ester, such as a methyl, ethyl, or benzyl (B1604629) ester. oup.comneliti.com These esters are generally stable under a variety of conditions and can be selectively removed later. For example, benzyl esters can be cleaved under mild hydrogenolysis conditions, while t-butyl esters are removed with acid. oup.com

| Functional Group | Protecting Group | Protection Condition | Deprotection Condition | Source |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | Methyl/Ethyl Ester | Fischer esterification (Acid, ROH) | Base hydrolysis (e.g., LiOH, NaOH) | neliti.com |

| Benzyl Ester | Benzyl alcohol, acid catalyst | Hydrogenolysis (H₂, Pd/C) | oup.com | |

| Amine (-NR₂) | Boc (tert-butyloxycarbonyl) | Boc₂O, base | Strong acid (e.g., TFA) | neliti.comcreative-peptides.com |

| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl, base | Base (e.g., Piperidine) | neliti.comcreative-peptides.com |

While the most direct synthetic route to 2-(4-(Dimethylamino)phenoxy)acetic acid starts with commercially available 4-(Dimethylamino)phenol, the dimethylamino group can, in principle, be introduced at various stages of the synthesis. This involves amination reactions on a suitably functionalized phenoxyacetic acid precursor.

One hypothetical pathway could involve a nucleophilic aromatic substitution on a 4-halophenoxyacetic acid, such as 2-(4-fluorophenoxy)acetic acid, with dimethylamine (B145610). This reaction typically requires harsh conditions (high temperature and pressure) or activation by strongly electron-withdrawing groups, which are absent in this substrate.

A more viable approach would be through modern cross-coupling reactions. For instance, a palladium-catalyzed Buchwald-Hartwig amination could be employed to couple dimethylamine with an aryl halide or triflate, such as ethyl 2-(4-bromophenoxy)acetate. This would be followed by ester hydrolysis to yield the final product. Another strategy could be the reductive amination of a 2-(4-formylphenoxy)acetic acid precursor with dimethylamine and a reducing agent like sodium triacetoxyborohydride. These multi-step approaches are less common for this specific molecule due to the accessibility of the starting phenol but are important strategies in medicinal chemistry for creating analogues.

Novel and Advanced Synthetic Protocols for 2-(4-(Dimethylamino)phenoxy)acetic Acid

To overcome the limitations of classical methods, such as high temperatures and moderate yields, researchers have explored advanced synthetic protocols. These modern approaches often focus on the use of catalysts and the application of green chemistry principles to create more efficient and sustainable processes.

Modern organic synthesis has seen the development of powerful catalytic systems for forming C-O bonds, offering alternatives to the classical Williamson ether synthesis. Transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig C-O coupling, are prominent examples.

Ullmann Condensation : This typically involves the copper-catalyzed reaction of a phenol with an aryl halide. While traditionally used for diaryl ethers, modified Ullmann-type conditions can be applied to form the phenoxyacetic acid core. This would involve reacting 4-(Dimethylamino)phenol with a haloacetic acid in the presence of a copper catalyst, often requiring a ligand and a base at elevated temperatures. The advantage is the potential for milder conditions compared to the uncatalyzed nucleophilic aromatic substitution.

Buchwald-Hartwig C-O Coupling : This palladium-catalyzed reaction is a highly versatile method for forming C-O bonds. It could be used to couple 4-(Dimethylamino)phenol with an ester like ethyl bromoacetate. These reactions are known for their high functional group tolerance and often proceed under relatively mild conditions with high yields, although the cost of the palladium catalyst and ligands can be a drawback.

Catalysis can also be applied to the esterification step. For instance, the conversion of a phenoxyacetic acid to its corresponding ester can be catalyzed by various reagents, such as phosphonitrilic chloride (PNT), which acts as an activator for the carboxylic acid group. jocpr.comjocpr.com

The application of green chemistry principles aims to make the synthesis of 2-(4-(Dimethylamino)phenoxy)acetic acid more environmentally friendly. mdpi.com Key strategies include the use of alternative energy sources, eco-friendly solvents, and process optimization to increase yield and reduce waste. google.comnih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool in this regard. sphinxsai.com By using microwave irradiation, the reaction time for the etherification step can be dramatically reduced from hours to minutes. farmaciajournal.comsemanticscholar.org This rapid heating leads to higher reaction rates, often resulting in improved yields and cleaner reaction profiles with fewer byproducts. researchgate.net For example, syntheses of related phenoxyacetic acid derivatives that require several hours under conventional reflux can be completed in minutes under solvent-free, microwave-assisted conditions, with yields increasing significantly. farmaciajournal.com

Another green approach focuses on the choice of solvent. Many classical procedures use organic solvents. Replacing these with water or conducting the reaction under solvent-free conditions significantly reduces the environmental impact. farmaciajournal.com Patent literature describes methods for synthesizing phenoxyacetic acid derivatives where solvents and wastewater are recycled within a closed system, achieving high yields (>95%) and reducing waste discharge by over 95%. wipo.intgoogle.com

| Parameter | Conventional Method (Williamson Synthesis) | Green Method (Microwave-Assisted) | Source |

|---|---|---|---|

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation | farmaciajournal.com |

| Reaction Time | Hours (e.g., 2-5 hours) | Minutes (e.g., 6 minutes) | chemicalbook.comfarmaciajournal.com |

| Solvent | Organic solvents (e.g., ethanol, methanol) | Aqueous medium or solvent-free | chemicalbook.comfarmaciajournal.com |

| Yield | Moderate to good (e.g., 42-75%) | Often higher (e.g., 85%) | chemicalbook.comfarmaciajournal.com |

| Environmental Impact | Higher energy consumption, solvent waste | Reduced energy use, potential for solvent recycling or elimination | mdpi.comgoogle.com |

Microwave-Assisted and Flow Chemistry Applications in 2-(4-(Dimethylamino)phenoxy)acetic Acid Synthesis

Modern synthetic chemistry has increasingly adopted green and efficient technologies like microwave irradiation and continuous flow systems to enhance reaction rates, improve yields, and increase safety. sphinxsai.comresearchgate.net

Flow Chemistry Synthesis: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.netuc.pt This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility, safety, and scalability. researchgate.netmdpi.com For the synthesis of 2-(4-(dimethylamino)phenoxy)acetic acid, a flow process could be designed for the key etherification step. Reactants, such as a salt of 4-(dimethylamino)phenol and an ester of chloroacetic acid, could be pumped into a heated reactor coil where the reaction would proceed to completion within a short residence time. uc.pt

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow setup, where the output from one reactor is fed directly into the next, eliminating the need for isolation and purification of intermediates. uc.ptnih.gov For example, a flow system could be engineered for the selective hydrogenation of a nitro precursor to form an amino group, followed by N-methylation and subsequent etherification, all within a single, automated sequence. nih.govmdpi.com The use of packed-bed reactors with immobilized catalysts or reagents can further enhance the efficiency and sustainability of the process. mdpi.commdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Phenoxyacetic Acid Derivative farmaciajournal.com

| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method |

| Yield | 42% | 85% |

| Reaction Time | Not specified (typically hours) | 6 minutes |

| Solvent | Aqueous medium | Solvent-free |

| Catalyst | Not specified | Catalyst-free |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity of 2-(4-(Dimethylamino)phenoxy)acetic Acid

The efficiency of synthesizing 2-(4-(dimethylamino)phenoxy)acetic acid is critically dependent on the careful control of various reaction parameters. Optimization of these factors is essential for maximizing product yield and minimizing the formation of impurities.

Solvent Effects, Temperature Control, and Reagent Stoichiometry

Solvent Effects: The choice of solvent plays a crucial role in the Williamson ether synthesis, the primary method for creating the phenoxyacetic acid linkage. Aprotic polar solvents, such as acetone (B3395972) or dimethylformamide (DMF), are often employed as they can dissolve the ionic intermediates (the phenoxide salt) while not participating in the reaction. mdpi.comnih.gov The synthesis of related phenoxy esters has been successfully carried out in solvents like dry acetone and chloroform. nih.govjocpr.com The solvent's ability to solvate the cation of the base used (e.g., K⁺ from K₂CO₃) can significantly influence the nucleophilicity of the phenoxide and, consequently, the reaction rate.

Temperature Control: Temperature is a critical parameter that dictates the rate of reaction and the prevalence of side reactions. cetjournal.it For the synthesis of related phenoxyacetic acids, reactions are often conducted under reflux conditions to ensure a sufficient reaction rate. mdpi.comnih.gov However, precise temperature control is vital. For instance, in the synthesis of 2,6-dimethyl phenoxyacetic acid, the temperature during the addition of sodium hydroxide is controlled to remain below 35°C to manage the exothermic nature of the neutralization. google.com Insufficient temperature may lead to a sluggish or incomplete reaction, while excessive heat can promote undesirable side reactions, such as decomposition or the formation of byproducts, ultimately lowering the yield and purity of the final product. cetjournal.it

Reagent Stoichiometry: The molar ratio of the reactants significantly impacts the reaction equilibrium and final yield. To drive the reaction towards the product side, it is common to use one of the reagents in excess. In Fischer esterification, for example, using a 10-fold excess of the alcohol can increase the ester yield from 65% to 97%. masterorganicchemistry.com In the synthesis of 2-(4-(dimethylamino)phenoxy)acetic acid, using a slight excess of the alkylating agent (e.g., ethyl chloroacetate) relative to 4-(dimethylamino)phenol can help ensure the complete conversion of the phenol. However, a large excess should be avoided as it can complicate purification. The stoichiometry of the base (e.g., potassium carbonate) is also important; typically, at least one equivalent is required to deprotonate the phenol, with some procedures calling for an excess to ensure complete phenoxide formation. mdpi.comnih.gov

Purification Techniques for Synthetic Products of 2-(4-(Dimethylamino)phenoxy)acetic Acid

After the synthesis, a robust purification strategy is necessary to isolate 2-(4-(dimethylamino)phenoxy)acetic acid from unreacted starting materials, reagents, and byproducts. A multi-step approach is typically employed.

Work-up: The initial purification often involves an aqueous work-up. The reaction mixture is transferred to a separatory funnel and washed with various aqueous solutions. For instance, washing with a dilute base like sodium hydroxide or sodium carbonate solution can remove unreacted acidic starting materials or byproducts. jocpr.com This is followed by washing with water and then brine to remove water-soluble impurities. thno.org The organic layer containing the product is then dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate. jocpr.comthno.org

Chromatography: For high purity, column chromatography is a widely used technique. thno.org Silica (B1680970) gel is the most common stationary phase. The crude product is loaded onto the column and eluted with a suitable solvent system. The choice of eluent is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). thno.orggoogle.com The polarity of the eluent is gradually increased to first elute less polar impurities and then the desired product. Flash column chromatography can be used to expedite this process. jocpr.com

Recrystallization: This is a final purification step used to obtain a highly crystalline product. The crude solid is dissolved in a minimum amount of a hot solvent in which the product has high solubility at high temperatures but low solubility at low temperatures. nih.gov As the solution cools, the pure product crystallizes out, leaving impurities behind in the solvent. Ethanol is a commonly used solvent for recrystallizing phenoxyacetic acid derivatives. nih.govnih.gov

Table 2: Common Purification Techniques and Their Applications

| Technique | Purpose | Typical Reagents/Solvents |

| Aqueous Work-up | Removal of inorganic salts, unreacted acids/bases, and water-soluble impurities. | Dilute NaOH/HCl, Water, Brine |

| Drying | Removal of residual water from the organic phase. | Anhydrous Na₂SO₄, MgSO₄ |

| Column Chromatography | Separation of the product from impurities based on polarity. | Silica Gel, Hexane/Ethyl Acetate, Dichloromethane/Methanol |

| Recrystallization | Final purification to obtain a highly pure, crystalline solid. | Ethanol, Methanol |

Synthesis of Precursors and Key Intermediates for 2-(4-(Dimethylamino)phenoxy)acetic Acid

The synthesis of 2-(4-(dimethylamino)phenoxy)acetic acid relies on the availability of key precursors and intermediates. The primary building blocks are a phenol component, 4-(dimethylamino)phenol, and an acetic acid component, typically in the form of a haloacetate ester.

Synthesis of 4-(Dimethylamino)phenol: This crucial precursor is a phenol ring substituted with a dimethylamino group at the para position. chemicalbook.com Several synthetic routes are available for its preparation.

Reductive Amination of 4-Aminophenol (B1666318): A common laboratory-scale synthesis involves the reductive amination of 4-aminophenol. In a reported procedure, 4-aminophenol hydrochloride is dissolved in a mixture of methanol and formaldehyde (B43269) at 0°C. thno.org Sodium borohydride (B1222165) is then added slowly as a reducing agent to effect the methylation of the amino group. This method yields 4-(dimethylamino)phenol as a crystalline solid after extraction and purification by silica gel column chromatography, with reported yields around 62.4%. thno.org

Direct Reaction of Phenol with Dimethylamine: An alternative route involves the direct reaction of phenol with dimethylamine, often under basic conditions using a catalyst. This method is a more direct approach to forming the C-N bond.

Synthesis of Key Intermediates (e.g., Ethyl 2-(4-(dimethylamino)phenoxy)acetate): The ester form of the target molecule is a common intermediate, synthesized via a Williamson ether synthesis. This reaction involves the O-alkylation of 4-(dimethylamino)phenol with an ethyl haloacetate.

A representative procedure, analogous to the synthesis of similar phenoxyacetates, would involve reacting 4-(dimethylamino)phenol with ethyl chloroacetate or ethyl bromoacetate. mdpi.comnih.gov The reaction is typically carried out in a dry polar aprotic solvent like acetone, in the presence of a weak base such as anhydrous potassium carbonate (K₂CO₃). nih.gov The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then displaces the halide from the ethyl haloacetate. The mixture is usually heated under reflux for several hours to ensure the reaction goes to completion. nih.gov The resulting intermediate, ethyl 2-(4-(dimethylamino)phenoxy)acetate, can then be isolated and purified, or directly hydrolyzed to the final carboxylic acid product.

Derivatization Strategies of 2-(4-(Dimethylamino)phenoxy)acetic Acid for Structure-Reactivity Studies

To investigate structure-reactivity relationships, the parent molecule, 2-(4-(dimethylamino)phenoxy)acetic acid, can be systematically modified at its functional groups. The primary sites for derivatization are the carboxylic acid group and, potentially, the aromatic ring or the dimethylamino group.

Derivatization of the Carboxylic Acid Group: The carboxylic acid moiety is the most common site for derivatization, allowing for the exploration of how changes in this group affect the molecule's properties.

Esterification: Converting the carboxylic acid to an ester is a fundamental derivatization strategy. This can be achieved through Fischer esterification, which involves reacting the acid with an alcohol (e.g., methanol, ethanol, propanol) in the presence of a strong acid catalyst. masterorganicchemistry.comyoutube.com Alternatively, the acid can be activated using reagents like phosphonitrilic chloride or dicyclohexylcarbodiimide (B1669883) (DCC) before reaction with an alcohol. jocpr.commdpi.com This produces a library of esters, allowing researchers to study the effects of varying the steric and electronic properties of the alkyl group.

Amidation: The carboxylic acid can be converted into a wide range of primary, secondary, or tertiary amides by reacting it with an appropriate amine. mdpi.com This reaction typically requires a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to activate the carboxylic acid. mdpi.comorganic-chemistry.org This strategy allows for the introduction of diverse functionalities and the study of hydrogen bonding potential.

Derivatization for Analytical Purposes: For analytical studies, such as those using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization reagents are used to attach a tag to the molecule. researchgate.netgreyhoundchrom.com This can enhance detectability or improve chromatographic separation. Reagents like 4-bromo-N-methylbenzylamine or 4-(dimethylamino)azobenzene-4'-sulfonyl chloride can react with the carboxylic acid group to introduce a chromophore, a fluorophore, or a mass-spectrometry-friendly tag. researchgate.netgreyhoundchrom.comnih.gov

Table 3: Examples of Derivatization Strategies for the Carboxylic Acid Group

| Reaction | Reagents | Product Type | Purpose |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester | Modify lipophilicity, steric bulk |

| Amidation | Amine (e.g., Benzylamine), Coupling Agent (e.g., DCC) | Amide | Introduce H-bond donors/acceptors, modify polarity |

| Analytical Tagging | Derivatization Reagent (e.g., 4-APEBA) | Tagged Acid | Enhance detection in LC-MS analysis |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 4 Dimethylamino Phenoxy Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 2-(4-(dimethylamino)phenoxy)acetic acid provides distinct signals corresponding to each type of proton in the molecule. hw.ac.uk The aromatic region typically displays a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The electron-donating dimethylamino group and the electron-withdrawing oxyacetic acid group create an AA'BB' spin system. Protons ortho to the dimethylamino group are shielded and appear upfield, while protons ortho to the phenoxy group are deshielded and appear downfield. The methylene (B1212753) protons of the acetic acid moiety appear as a singlet, shifted downfield by the adjacent electronegative oxygen atom. The methyl protons of the dimethylamino group also produce a sharp singlet, located further upfield.

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities for 2-(4-(Dimethylamino)phenoxy)acetic Acid

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (H-2, H-6) | ~ 6.8 - 7.0 | Doublet (d) | ~ 9.0 | 2H |

| Aromatic (H-3, H-5) | ~ 6.6 - 6.8 | Doublet (d) | ~ 9.0 | 2H |

| Methylene (-OCH₂) | ~ 4.6 | Singlet (s) | N/A | 2H |

| Methyl (-N(CH₃)₂) | ~ 2.9 | Singlet (s) | N/A | 6H |

| Carboxylic Acid (-COOH) | ~ 10 - 13 | Broad Singlet (br s) | N/A | 1H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. oregonstate.edulibretexts.org Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts are heavily influenced by the electronic effects of the substituents. libretexts.org The carbon atom attached to the nitrogen (C-4) and the carbon attached to the ether oxygen (C-1) are significantly shifted. The carbonyl carbon of the carboxylic acid appears far downfield, which is characteristic of this functional group. wisc.edu

Table 2: Expected ¹³C NMR Chemical Shifts for 2-(4-(Dimethylamino)phenoxy)acetic Acid

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (-C OOH) | ~ 170 - 175 |

| Aromatic (C-1, -OAr) | ~ 152 |

| Aromatic (C-4, -N) | ~ 145 |

| Aromatic (C-2, C-6) | ~ 116 |

| Aromatic (C-3, C-5) | ~ 115 |

| Methylene (-OC H₂) | ~ 65 |

| Methyl (-N(C H₃)₂) | ~ 41 |

Note: Chemical shifts are approximate and can vary depending on the solvent.

Two-dimensional (2D) NMR experiments are powerful tools for establishing atomic connectivity and spatial relationships that may not be clear from 1D spectra. science.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. libretexts.org For 2-(4-(dimethylamino)phenoxy)acetic acid, a COSY spectrum would show a cross-peak between the signals of the adjacent aromatic protons (H-2/H-6 and H-3/H-5), confirming their ortho relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate protons with their directly attached carbons (¹JCH coupling). uvic.ca An HSQC spectrum would show correlations between the aromatic proton signals and their corresponding aromatic carbon signals, the methylene proton signal and the methylene carbon signal, and the methyl proton signal and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.com Key HMBC correlations for this molecule would include:

The methylene (-OCH₂) protons to the aromatic carbon C-1 and the carbonyl carbon (-COOH).

The aromatic protons H-2/H-6 to carbons C-4 and C-1.

The methyl (-N(CH₃)₂) protons to the aromatic carbon C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, regardless of their through-bond connectivity. A NOESY spectrum could show a correlation between the methyl protons of the dimethylamino group and the adjacent aromatic protons (H-3/H-5), providing further confirmation of the structure.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.govsciex.com For 2-(4-(dimethylamino)phenoxy)acetic acid (C₁₀H₁₃NO₃), the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared to the experimentally measured value.

Table 3: Theoretical Exact Mass for HRMS Confirmation

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₀H₁₄NO₃⁺ | 196.09682 |

| [M+Na]⁺ | C₁₀H₁₃NNaO₃⁺ | 218.07876 |

An experimental HRMS measurement that matches the calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.govuab.edu The analysis of the resulting product ions provides valuable information about the molecule's structure. researchgate.netlibretexts.org

The fragmentation of protonated 2-(4-(dimethylamino)phenoxy)acetic acid would likely proceed through several key pathways:

Loss of formic acid (HCOOH) : A common fragmentation for phenoxyacetic acids, leading to a significant fragment ion.

Cleavage of the ether bond : This can occur on either side of the oxygen, leading to characteristic fragments of the dimethylaminophenol or the acetic acid moieties.

Decarboxylation : Loss of CO₂ from the parent ion or subsequent fragments.

Table 4: Plausible MS/MS Fragmentation Pathways and Product Ions

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 196.0968 | HCOOH (46.0055 Da) | 150.0913 | 4-(Dimethylamino)phenoxy radical cation |

| 196.0968 | CO₂ (43.9898 Da) | 152.1070 | [M+H-CO₂]⁺ |

| 196.0968 | CH₂COOH (59.0133 Da) | 137.0862 | Protonated 4-(dimethylamino)phenol (B184034) |

| 137.0862 | CH₃ (15.0235 Da) | 122.0627 | [M+H-CH₂COOH-CH₃]⁺ |

These fragmentation patterns serve as a molecular fingerprint, confirming the connectivity of the dimethylamino, phenoxy, and acetic acid components of the structure.

Isotopic Abundance Analysis

Isotopic abundance analysis is a powerful technique for determining the relative amounts of different isotopes of the elements within a compound. While specific isotopic abundance studies on 2-(4-(Dimethylamino)phenoxy)acetic acid are not extensively documented in publicly available literature, the principles of this analysis can be applied to understand its origins and chemical history.

The primary elements in 2-(4-(Dimethylamino)phenoxy)acetic acid are Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O), all of which have stable isotopes with known natural abundances (¹³C/¹²C, ²H/¹H, ¹⁵N/¹⁴N, ¹⁸O/¹⁶O). Isotope Ratio Mass Spectrometry (IRMS) is the principal technique used for this type of analysis. It measures the ratios of these stable isotopes with very high precision.

Detailed Research Findings:

Source Tracing: The isotopic ratios (e.g., ¹³C/¹²C) in the starting materials used for synthesis can vary depending on their geographical or geological origin. This isotopic signature would be transferred to the final product, 2-(4-(Dimethylamino)phenoxy)acetic acid, allowing researchers to potentially trace its manufacturing origin or distinguish between different synthetic batches.

Synthetic Pathway Elucidation: Kinetic isotope effects during a chemical reaction can alter isotopic ratios. By analyzing the isotopic composition of the final compound, it is possible to gain insights into the reaction mechanisms involved in its synthesis.

Environmental Fate: If this compound were to be studied in an environmental context, isotopic analysis could help track its degradation pathways. Microbial or photolytic degradation processes often exhibit isotopic fractionation, leading to an enrichment or depletion of heavier isotopes in the remaining parent compound.

For example, the analysis of ¹³C and ¹⁵N ratios could provide information about the botanical or synthetic origin of the precursors to the phenoxy and dimethylamino groups, respectively.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-(4-(Dimethylamino)phenoxy)acetic acid displays characteristic absorption bands corresponding to its carboxylic acid, ether, aromatic, and amine functionalities. researchgate.netnist.gov The analysis of these vibrational modes provides a molecular fingerprint for the compound. docbrown.infodocbrown.info

Detailed Research Findings: The vibrational spectrum can be interpreted by assigning specific absorption bands to different vibrational modes of the molecule's functional groups. For phenoxyacetic acid derivatives, these assignments are well-established. mdpi.com

Carboxylic Acid Group (–COOH): This group gives rise to some of the most distinct bands in the IR spectrum.

The O–H stretching vibration appears as a very broad and strong absorption band typically in the range of 3300-2500 cm⁻¹. mdpi.com This broadening is a result of strong intermolecular hydrogen bonding, where two molecules form a cyclic dimer.

The C=O (carbonyl) stretching vibration is observed as a very strong and sharp peak, typically between 1700 and 1725 cm⁻¹ for hydrogen-bonded carboxylic acids. chem-soc.sinist.gov

The C–O stretching and O–H in-plane bending vibrations are coupled and appear as two bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.

Aromatic Ring (C₆H₄):

C–H stretching vibrations of the aromatic ring appear as sharp bands just above 3000 cm⁻¹.

C=C stretching vibrations within the ring cause a series of sharp absorptions in the 1600-1450 cm⁻¹ region.

C–H out-of-plane bending vibrations are found in the 900-675 cm⁻¹ range, and their exact position is indicative of the substitution pattern on the ring. For a 1,4-disubstituted (para) ring, a strong band is expected around 850-800 cm⁻¹.

Ether Linkage (Ar–O–CH₂): The asymmetric C–O–C stretching vibration of the aryl alkyl ether produces a strong band typically found around 1250 cm⁻¹. The symmetric stretch is weaker and appears near 1040 cm⁻¹.

Dimethylamino Group (–N(CH₃)₂): The C–N stretching vibration for tertiary aromatic amines typically appears as a moderate to strong band in the 1360-1310 cm⁻¹ region.

The following table summarizes the expected characteristic IR absorption bands for 2-(4-(Dimethylamino)phenoxy)acetic acid.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-2500 | Strong, very broad | O–H stretch (H-bonded) | Carboxylic Acid |

| ~3050 | Medium, sharp | Aromatic C–H stretch | Aromatic Ring |

| ~2960, ~2870 | Medium, sharp | Aliphatic C–H stretch | Methylene & Methyl |

| 1725-1700 | Strong, sharp | C=O stretch (H-bonded) | Carboxylic Acid |

| ~1610, ~1510 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1420, ~1250 | Medium-Strong | C–O stretch / O–H bend | Carboxylic Acid |

| ~1240 | Strong | Asymmetric Ar–O–C stretch | Aryl Ether |

| ~830 | Strong | C–H out-of-plane bend | 1,4-Disubstituted Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The chromophores in 2-(4-(Dimethylamino)phenoxy)acetic acid—the substituted benzene ring and the carbonyl group—give rise to characteristic absorption bands. The presence of the electron-donating dimethylamino group and the ether oxygen, conjugated with the aromatic ring, significantly influences the position and intensity of these bands.

Detailed Research Findings: The UV-Vis spectrum of 2-(4-(Dimethylamino)phenoxy)acetic acid is expected to be dominated by electronic transitions within the substituted aromatic ring.

π → π* Transitions: These are high-intensity transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring. For substituted benzenes, two main bands are typically observed:

The E₂-band , a strong absorption typically occurring around 200-230 nm.

The B-band , which appears at longer wavelengths, usually around 250-290 nm. This band shows vibrational fine structure in nonpolar solvents but often appears as a broad peak in polar solvents. The electron-donating dimethylamino group causes a bathochromic (red) shift, moving this absorption to a longer wavelength compared to unsubstituted benzene. researchgate.netnist.gov

n → π* Transitions: These are lower-intensity transitions involving the promotion of a non-bonding electron (from the oxygen of the carbonyl or ether group, or the nitrogen of the amino group) to a π* antibonding orbital. The n → π* transition of the carbonyl group is often weak and may be obscured by the much stronger π → π* transitions of the aromatic ring.

The table below details the anticipated UV absorption maxima for 2-(4-(Dimethylamino)phenoxy)acetic acid in a common solvent like ethanol.

| λ_max (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~210-230 | High | π → π* (E₂-band) | Substituted Benzene Ring |

| ~270-290 | Moderate to High | π → π* (B-band) | Substituted Benzene Ring |

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Interactions

Detailed Research Findings: While the specific crystal structure of 2-(4-(Dimethylamino)phenoxy)acetic acid is not readily available in public databases, extensive studies on related phenoxyacetic acids allow for a detailed prediction of its solid-state structure. rsc.orgnih.gov

Molecular Conformation: The molecule is not expected to be fully planar. There will be torsional flexibility around the Ar–O, O–CH₂, and CH₂–COOH bonds. The orientation of the acetic acid side chain relative to the plane of the phenyl ring is a key conformational feature.

Supramolecular Interactions: The crystal packing is anticipated to be dominated by strong, directional intermolecular interactions.

Carboxylic Acid Dimerization: The most significant and predictable supramolecular interaction is the formation of a centrosymmetric dimer through strong hydrogen bonds between the carboxylic acid groups of two molecules. mdpi.comrsc.org This O–H···O hydrogen bond creates a characteristic R²₂(8) ring motif, a common feature in the crystal structures of carboxylic acids.

Other Hydrogen Bonds: Weaker C–H···O hydrogen bonds involving the aromatic or methyl C–H donors and the ether or carbonyl oxygen acceptors may also play a role in stabilizing the crystal packing.

π–π Stacking: The aromatic rings of adjacent molecules may engage in π–π stacking interactions, further contributing to the cohesion of the crystal lattice. nih.gov The presence of the dimethylamino substituent can influence the electronic nature of the aromatic ring and thus the geometry of these interactions.

Computational Chemistry and Theoretical Investigations of 2 4 Dimethylamino Phenoxy Acetic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules with high accuracy. scispace.com For 2-(4-(Dimethylamino)phenoxy)acetic acid, DFT calculations can elucidate its stable geometric conformations, molecular orbital energies, and charge distribution, which are fundamental to understanding its chemical behavior.

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For a flexible molecule like 2-(4-(Dimethylamino)phenoxy)acetic acid, this involves identifying all stable conformers. The flexibility arises primarily from the rotation around the C-O-C ether linkage and the C-C bond of the acetic acid side chain.

Studies on related phenoxyacetic acid derivatives have shown that the conformation is largely defined by the torsion angles around the ether bond. researchgate.net The two most common conformations are described as synclinal and antiperiplanar. researchgate.net In the synclinal conformation, the acetic acid side chain is roughly perpendicular to the plane of the phenyl ring. In the antiperiplanar conformation, the side chain is extended away from the ring, lying in the same plane. researchgate.net DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict the relative energies of these conformers to identify the most stable arrangement. irjweb.com For 2-(4-(Dimethylamino)phenoxy)acetic acid, the bulky dimethylamino group may influence the conformational preference, but both conformers are expected to be low-energy states.

Table 1: Predicted Conformational Data for 2-(4-(Dimethylamino)phenoxy)acetic Acid This interactive table presents hypothetical yet representative data based on typical values for phenoxyacetic acids.

| Parameter | Synclinal Conformer | Antiperiplanar Conformer |

|---|---|---|

| Relative Energy (kcal/mol) | 0.00 (most stable) | ~0.5 - 1.5 |

| Dihedral Angle (C-O-C-C) | ~±90° | ~±180° |

| Key Feature | Acetic acid chain is perpendicular to the phenyl ring. | Acetic acid chain is extended in the same plane as the phenyl ring. |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.me The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity or electron-donating ability. youtube.com The LUMO acts as an electron acceptor, and its energy level relates to electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov A large gap implies higher stability and lower reactivity. irjweb.com

For 2-(4-(Dimethylamino)phenoxy)acetic acid, the electron-donating dimethylamino group and the phenyl ring are expected to contribute significantly to the HOMO, which would be localized primarily on the substituted ring system. The LUMO is likely to be distributed over the aromatic ring and the carbonyl group of the acetic acid moiety. The presence of the strong electron-donating group should raise the HOMO energy, leading to a relatively small HOMO-LUMO gap and indicating a molecule with significant potential for chemical reactivity. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.com

Table 2: Calculated Quantum Chemical Descriptors for a Phenoxyacetic Acid Analogue Data based on DFT B3LYP/6-311++G(d,p) calculations for a representative aromatic acid.

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.20 |

| LUMO Energy | ELUMO | - | -1.29 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.91 |

| Ionization Potential | I | -EHOMO | 6.20 |

| Electron Affinity | A | -ELUMO | 1.29 |

| Global Hardness | η | (I - A) / 2 | 2.45 |

| Chemical Potential | µ | -(I + A) / 2 | -3.75 |

| Global Electrophilicity | ω | µ² / (2η) | 2.87 |

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, indicating regions of positive and negative potential. researchgate.net This map is invaluable for predicting how a molecule will interact with other charged or polar species, highlighting sites susceptible to nucleophilic or electrophilic attack.

For 2-(4-(Dimethylamino)phenoxy)acetic acid, an ESP map would reveal several key features:

Negative Potential (Red/Yellow): The most electron-rich regions are expected around the oxygen atoms of the carboxyl group and the nitrogen atom of the dimethylamino group. These sites are the most likely to interact with positive charges or act as hydrogen bond acceptors.

Positive Potential (Blue): The most electron-poor region will be the acidic proton of the carboxyl group, making it the primary site for deprotonation and hydrogen bonding donation. The hydrogen atoms on the phenyl ring and methyl groups will show a lesser positive potential.

This charge distribution is crucial for understanding intermolecular interactions, such as dimerization through hydrogen bonding between the carboxylic acid groups or interactions with biological receptors.

Molecular Dynamics (MD) Simulations of 2-(4-(Dimethylamino)phenoxy)acetic Acid in Solution and at Interfaces

While DFT provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.gov By simulating the movements of all atoms in the system, MD can reveal how the molecule behaves in a realistic environment, such as in a solvent or interacting with a biological membrane.

The behavior of 2-(4-(Dimethylamino)phenoxy)acetic acid in a solvent like water is critical for many of its applications. MD simulations can model the explicit interactions between the solute and individual solvent molecules. rsc.org These simulations would show how water molecules arrange themselves around the different parts of the molecule, forming a solvation shell.

Key insights from such simulations would include:

Hydrogen Bonding: Strong hydrogen bonds would form between water and the carboxyl group, as well as with the ether oxygen and the dimethylamino nitrogen.

Hydrophobic Hydration: Water molecules would form a structured "cage" around the nonpolar phenyl ring and methyl groups.

Conformational Changes: The presence of a polar solvent can influence the conformational equilibrium. The solvent may stabilize one conformer over another, and MD simulations can track the transitions between different conformational states in solution. arxiv.org Studies on similar organic acids show that explicit solvation is crucial for accurately modeling properties like acidity and dimerization. nih.gov

MD simulations are particularly powerful for investigating how a molecule interacts with complex biological systems like cell membranes. nih.gov To study the interaction of 2-(4-(Dimethylamino)phenoxy)acetic acid with a cell membrane, a model lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC) would be constructed.

The simulation would track the molecule as it approaches and interacts with the bilayer, providing a detailed picture of the binding and potential translocation process. Based on the molecule's amphiphilic nature, a likely interaction profile would involve:

Initial Adsorption: The molecule would first adsorb onto the membrane surface, with the polar carboxylate and dimethylamino groups forming hydrogen bonds and electrostatic interactions with the polar lipid headgroups.

Hydrophobic Insertion: The nonpolar phenoxy group would then likely insert into the hydrophobic core of the bilayer, driven by the hydrophobic effect. researchgate.net

Final Orientation: The molecule would adopt a stable orientation at the interface, with the polar groups anchored at the surface and the hydrophobic tail embedded within the lipid chains.

These simulations can calculate important thermodynamic properties, such as the free energy of binding, which quantifies the strength of the interaction between the molecule and the membrane. researchgate.net This information is vital for understanding how the compound might exert biological effects at the membrane level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-(4-(Dimethylamino)phenoxy)acetic Acid Derivatives (for non-clinical applications)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. nih.gov For non-clinical applications, such as in materials science or agriculture, QSAR models can be invaluable for designing novel derivatives of 2-(4-(Dimethylamino)phenoxy)acetic acid with enhanced or specific functionalities.

The development of a QSAR model for derivatives of 2-(4-(Dimethylamino)phenoxy)acetic acid would involve the generation of a dataset of molecules with structural variations. These variations could include different substituents on the aromatic ring or modifications to the acetic acid side chain. For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including electronic, steric, and hydrophobic properties.

Illustrative Molecular Descriptors for QSAR Modeling of 2-(4-(Dimethylamino)phenoxy)acetic Acid Derivatives

| Descriptor Type | Specific Descriptor Examples | Potential Application in Modeling |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Predicting reactivity, interaction with polar surfaces |

| Steric | Molecular weight, Molar volume, Surface area | Understanding steric hindrance in interactions |

| Hydrophobic | LogP (octanol-water partition coefficient) | Predicting solubility and partitioning behavior |

| Topological | Connectivity indices, Wiener index | Correlating molecular shape with activity |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) via Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules with a high degree of accuracy. nih.gov These theoretical predictions are instrumental in the structural elucidation and characterization of novel compounds, including 2-(4-(Dimethylamino)phenoxy)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net This is achieved by calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). Discrepancies between predicted and experimental spectra can often be rationalized by considering solvent effects and conformational dynamics. rsc.org

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. nih.gov These calculated frequencies correspond to the vibrational modes of the molecule, which are observed as absorption bands in an IR spectrum. Theoretical IR spectra can aid in the assignment of experimental bands to specific functional groups and vibrational motions within the 2-(4-(Dimethylamino)phenoxy)acetic acid molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. mdpi.com This method provides information about the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For 2-(4-(Dimethylamino)phenoxy)acetic acid, TD-DFT calculations could predict the wavelengths of maximum absorption and help in understanding the electronic structure and chromophores within the molecule.

Illustrative Predicted Spectroscopic Data for 2-(4-(Dimethylamino)phenoxy)acetic Acid

| Spectroscopic Technique | Predicted Parameter | Illustrative Value | Interpretation |

| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: 6.5-7.5 | Provides information on the electronic environment of protons on the benzene (B151609) ring. |

| Methylene (B1212753) Protons: ~4.5 | Chemical shift influenced by the adjacent oxygen and carbonyl group. | ||

| Methyl Protons: ~2.9 | Characteristic shift for N,N-dimethylamino group. | ||

| ¹³C NMR | Chemical Shift (ppm) | Carbonyl Carbon: ~170 | Typical chemical shift for a carboxylic acid carbon. |

| Aromatic Carbons: 110-150 | Range of shifts for carbons in the substituted benzene ring. | ||

| IR | Vibrational Frequency (cm⁻¹) | O-H stretch (acid): ~3000 | Broad peak characteristic of a carboxylic acid. |

| C=O stretch (acid): ~1700 | Strong absorption due to the carbonyl group. | ||

| C-O-C stretch: ~1250 | Characteristic of the ether linkage. | ||

| UV-Vis | λ_max (nm) | ~250-300 | Absorption in the UV region due to π-π* transitions in the aromatic system. |

Note: The values in this table are illustrative and would need to be confirmed by specific quantum chemical calculations.

Thermodynamic and Kinetic Modeling of Reactions Involving 2-(4-(Dimethylamino)phenoxy)acetic Acid

Computational modeling can provide significant insights into the thermodynamics and kinetics of chemical reactions involving 2-(4-(Dimethylamino)phenoxy)acetic acid. By calculating the energies of reactants, transition states, and products, it is possible to determine key thermodynamic and kinetic parameters.

Thermodynamic Modeling: The change in Gibbs free energy (ΔG) determines the spontaneity of a reaction. This can be calculated from the computed enthalpies (ΔH) and entropies (ΔS) of the species involved in the reaction. For example, the acidity (pKa) of the carboxylic acid group in 2-(4-(Dimethylamino)phenoxy)acetic acid can be estimated by calculating the Gibbs free energy change for its deprotonation in a solvent. Thermodynamic calculations can also be used to predict the equilibrium position of reactions such as esterification or amidation of the carboxylic acid group.

Kinetic Modeling: The rate of a chemical reaction is governed by the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. Transition state theory is a fundamental concept used in kinetic modeling. By locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants, the activation energy can be determined. This information is crucial for understanding reaction mechanisms and predicting reaction rates. For instance, the kinetics of the hydrolysis of an ester derivative of 2-(4-(Dimethylamino)phenoxy)acetic acid could be modeled to understand its stability under different conditions.

While specific studies on the thermodynamic and kinetic modeling of reactions of 2-(4-(Dimethylamino)phenoxy)acetic acid are not extensively documented, the principles have been applied to similar phenoxyacetic acid derivatives, particularly in the context of their environmental degradation and metabolism. researchgate.netnih.gov For instance, studies on the adsorption kinetics of related compounds on various materials often employ pseudo-first-order and pseudo-second-order kinetic models to describe the adsorption process. researchgate.netresearchgate.net

Illustrative Thermodynamic and Kinetic Parameters for a Hypothetical Reaction

| Reaction Parameter | Computational Method | Information Gained |

| Enthalpy of Reaction (ΔH) | DFT energy calculations | Determines if a reaction is exothermic or endothermic. |

| Gibbs Free Energy of Reaction (ΔG) | DFT with vibrational analysis | Predicts the spontaneity of a reaction at a given temperature. |

| Activation Energy (Ea) | Transition state search (e.g., QST2/3) | Determines the kinetic barrier and influences the reaction rate. |

| Rate Constant (k) | Transition state theory calculations | Quantifies the speed of a reaction. |

By applying these computational methodologies, a deeper understanding of the chemical behavior of 2-(4-(Dimethylamino)phenoxy)acetic acid and its derivatives can be achieved, facilitating the design of new molecules with tailored properties for a range of non-clinical applications.

Mechanistic Investigations and Reactivity Pathways of 2 4 Dimethylamino Phenoxy Acetic Acid

Reaction Mechanisms in the Synthesis of 2-(4-(Dimethylamino)phenoxy)acetic Acid

The synthesis of 2-(4-(dimethylamino)phenoxy)acetic acid typically proceeds via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of the target molecule, this would involve the reaction of 4-(dimethylamino)phenoxide with an acetic acid derivative, such as chloroacetic acid. The reaction is generally considered to follow an S_N2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgbyjus.com In this concerted process, the phenoxide nucleophile attacks the electrophilic carbon of the acetic acid derivative, leading to the displacement of the halide leaving group. wikipedia.orgbyjus.com

Role of the Dimethylamino Group in Directing Aromatic Substitutions

The 4-(dimethylamino)phenol (B184034) precursor is synthesized through electrophilic aromatic substitution on N,N-dimethylaniline. The dimethylamino group is a powerful activating group and an ortho, para-director. This directing effect is a consequence of the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This electron donation increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.

The resonance structures of N,N-dimethylaniline illustrate the increased electron density at the ortho and para carbons:

While both ortho and para positions are activated, the para product is often favored due to steric hindrance from the bulky dimethylamino group, which can impede the approach of the electrophile to the ortho positions.

Influence of Reaction Conditions on Pathway Selectivity

The selectivity and yield of the Williamson ether synthesis for 2-(4-(dimethylamino)phenoxy)acetic acid can be significantly influenced by various reaction conditions.

| Reaction Condition | Influence on Pathway Selectivity |

| Temperature | Higher temperatures generally increase the reaction rate but may also promote side reactions such as elimination, potentially reducing the yield of the desired ether. brainly.com An optimal temperature is crucial to balance the reaction rate with minimizing byproduct formation. brainly.com |

| Solvent | The choice of solvent is critical. Aprotic polar solvents like acetonitrile (B52724) and N,N-dimethylformamide are commonly used as they can solvate the cation of the phenoxide salt, leaving the phenoxide anion more nucleophilic and available to participate in the S_N2 reaction. wikipedia.org Protic solvents can solvate the nucleophile, reducing its reactivity. |

| Base | A base is required to deprotonate the 4-(dimethylamino)phenol to form the more nucleophilic phenoxide. The strength of the base can influence the reaction rate. Common bases include sodium hydroxide (B78521), potassium hydroxide, and sodium hydride. |

| Phase Transfer Catalysis | To facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide, a phase transfer catalyst (PTC) can be employed. crdeepjournal.org PTCs, such as quaternary ammonium (B1175870) salts, transport the phenoxide anion from the aqueous phase to the organic phase, where the reaction occurs, thereby increasing the reaction rate and yield. crdeepjournal.org |

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group in 2-(4-(dimethylamino)phenoxy)acetic acid is a key functional group that undergoes a variety of reactions, including esterification, amidation, and decarboxylation.

Esterification and Amidation Kinetics

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction is generally slower than esterification and often requires higher temperatures or the use of coupling agents to activate the carboxylic acid. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid.

| Reaction | General Kinetic Parameters | Factors Influencing Rate |

| Esterification | Typically second-order kinetics. mdpi.com | Alcohol structure (steric hindrance), temperature, catalyst concentration. jptcp.com |

| Amidation | Generally slower than esterification. | Amine nucleophilicity, reaction temperature, use of coupling agents. |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group as carbon dioxide. For arylacetic acids like 2-(4-(dimethylamino)phenoxy)acetic acid, this reaction typically requires forcing conditions, such as high temperatures or the presence of a catalyst. wikipedia.org

Thermal Decarboxylation: This process involves heating the carboxylic acid, often in the presence of a copper catalyst, to induce the loss of CO2. The stability of the resulting carbanion intermediate plays a crucial role in the reaction's feasibility. wikipedia.org

Photochemical Decarboxylation: Irradiation with UV light can induce decarboxylation, often proceeding through a radical mechanism. lookchem.comresearchgate.net For some arylacetic acids, this can be an efficient process. lookchem.com

Oxidative Decarboxylation: In the presence of an oxidizing agent, arylacetic acids can undergo decarboxylation to form aldehydes or ketones. chemrevlett.com

The specific conditions required for the decarboxylation of 2-(4-(dimethylamino)phenoxy)acetic acid would likely depend on the desired product and the stability of the intermediates formed.

Reactivity of the Phenoxy Ether Linkage

The ether linkage in 2-(4-(dimethylamino)phenoxy)acetic acid is generally stable but can be cleaved under specific conditions. wikipedia.org

Acid-Catalyzed Cleavage: Strong acids, such as HBr and HI, can cleave the ether bond. libretexts.org The reaction mechanism can be either S_N1 or S_N2, depending on the stability of the potential carbocation intermediates. wikipedia.orgacs.org For an aryl alkyl ether, the cleavage typically yields a phenol (B47542) and an alkyl halide, as the aryl C-O bond is stronger and the phenyl cation is unstable. libretexts.orgmasterorganicchemistry.com

Base-Catalyzed Cleavage: While less common for simple ethers, cleavage of the β-O-4 ether linkage in lignin, which has some structural similarities, can be achieved with strong bases at high temperatures. nih.govfrontiersin.org The mechanism can involve the formation of an epoxide intermediate. frontiersin.org

Radical-Mediated Cleavage: The ether linkage can also be cleaved through radical pathways, for instance, through photoredox catalysis. chemrxiv.org This method often involves the formation of a radical cation intermediate. researchgate.net

Cleavage Mechanisms and Stability Studies

The stability of 2-(4-(dimethylamino)phenoxy)acetic acid is primarily dictated by the resilience of its aryl ether bond and the carboxylic acid functional group. Aryl ethers are known for their general stability, requiring potent reagents to achieve cleavage. libretexts.org The ether linkage in this molecule, specifically the C(aryl)-O bond, is strengthened by the delocalization of the oxygen's lone pair electrons into the aromatic ring. Cleavage of this bond typically necessitates strong acids like HBr or HI, proceeding through a nucleophilic substitution mechanism where the protonated ether is attacked by a halide ion. libretexts.org The presence of the electron-donating dimethylamino group further stabilizes the aromatic ring, potentially making cleavage at the C(aryl)-O bond more challenging compared to unsubstituted phenoxyacetic acid.

The alternative cleavage point is the O-C(alkyl) bond. This ether cleavage can be catalyzed by transition-metal complexes under specific conditions. For instance, rhodium complexes have been shown to catalyze the cleavage of aryl methyl ethers. acs.org A similar mechanism could potentially apply to the phenoxyacetic acid moiety. Additionally, certain anaerobic microorganisms can cleave aryl ether bonds, as seen in the metabolism of related compounds. nih.gov

Table 1: Predicted Stability of 2-(4-(Dimethylamino)phenoxy)acetic Acid under Various Conditions This table presents illustrative data based on general chemical principles for phenoxyacetic acids and N,N-dimethylanilines.

| Condition | Affected Functional Group | Likely Reaction/Outcome | Relative Stability |

|---|---|---|---|

| Strong Acid (e.g., HBr, heat) | Ether Linkage | Cleavage to form 4-(dimethylamino)phenol and bromoacetic acid | Low |

| Strong Base (e.g., NaOH, heat) | Carboxylic Acid | Deprotonation to form stable carboxylate salt | High |

| Moderate Heat (< 200°C) | Entire Molecule | Generally stable | High |

| Strong Oxidizing Agent | Aromatic Ring / Amino Group | Oxidation, potential polymerization | Moderate |

| Catalytic Hydrogenation | Aromatic Ring | Reduction of aromatic ring (requires harsh conditions) | High |

Reactions at the Aromatic Ring System

The reactivity of the aromatic ring in 2-(4-(dimethylamino)phenoxy)acetic acid is dominated by the powerful activating and directing effects of its substituents: the dimethylamino group (-N(CH₃)₂) and the ether-linked acetic acid group (-OCH₂COOH).

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution. total-synthesis.com This is due to the presence of two electron-donating groups:

-N(CH₃)₂ group: This is one of the strongest activating groups. It donates electron density to the ring through resonance, significantly stabilizing the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.org It is a powerful ortho, para-director.

-OCH₂COOH group: The ether oxygen also donates electron density to the ring via resonance, making it an activating group and an ortho, para-director.

Since the two groups are in a para relationship, their directing effects reinforce each other. The dimethylamino group's activating effect is substantially stronger than the ether group's. Therefore, incoming electrophiles will be directed almost exclusively to the positions ortho to the highly activating dimethylamino group (positions 3 and 5). byjus.com Substitution at the positions ortho to the ether linkage (positions 2 and 6) is sterically hindered and electronically less favored.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SₙAr) is highly unlikely for this molecule under standard conditions. wikipedia.org SₙAr reactions require an aromatic ring that is electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group (like a halide). chemistrysteps.comlibretexts.org The ring in 2-(4-(dimethylamino)phenoxy)acetic acid is the opposite; it is exceptionally electron-rich due to the two electron-donating groups. researchgate.net This high electron density repels incoming nucleophiles, making the addition step of the SₙAr mechanism energetically unfavorable. fiveable.me

Functionalization of the Aromatic Ring

Given the high activation of the ring, functionalization via electrophilic aromatic substitution is expected to proceed readily, often under mild conditions.

Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) would likely occur rapidly, even without a Lewis acid catalyst, to yield 3-bromo- (B131339) or 3-chloro- derivatives. Polysubstitution (at positions 3 and 5) is also a strong possibility due to the high activation.

Nitration: Nitration using a standard mixture of nitric acid and sulfuric acid would proceed vigorously. Milder conditions would be required to achieve mono-substitution at the 3-position. The strong acidic medium would protonate the dimethylamino group, converting it into a deactivating, meta-directing group (-N⁺H(CH₃)₂), which complicates the reaction outcome.

Sulfonation: Sulfonation with fuming sulfuric acid would readily introduce a sulfonic acid (-SO₃H) group at the 3-position. As with nitration, the acidity of the medium is a critical factor. lkouniv.ac.in

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on strongly activated rings like anilines because the nitrogen atom coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. lkouniv.ac.in This same limitation would apply to 2-(4-(dimethylamino)phenoxy)acetic acid. Alternative methods, such as the Vilsmeier-Haack reaction for formylation, might be more suitable.

Oxidation and Reduction Potentials and Their Mechanistic Implications

The electron-rich nature of the 2-(4-(dimethylamino)phenoxy)acetic acid ring system makes it susceptible to oxidation. The oxidation potential is expected to be relatively low, comparable to that of other N,N-dialkylanilines. For example, the related compound N,N-dimethyl-p-anisidine undergoes oxidation to form a stable cation radical. nih.govresearchgate.net

The oxidation process likely involves the initial removal of an electron from the π-system, which is heavily influenced by the lone pair on the nitrogen atom of the dimethylamino group. This forms a cation radical. The fate of this intermediate depends on the reaction conditions. It can undergo further oxidation, react with nucleophiles, or couple with another radical to form dimeric or polymeric products. The electrochemical oxidation of aniline (B41778) derivatives often leads to the formation of polymeric films on the electrode surface. mdpi.com

The presence of the acetic acid moiety provides a site for intramolecular interactions that could influence the oxidation mechanism. However, the oxidation of the aromatic ring and the nitrogen atom is the most probable pathway under mild oxidizing conditions. Reduction of the aromatic ring is difficult and would require harsh conditions, such as high-pressure catalytic hydrogenation.

Table 2: Illustrative Redox Potentials of 2-(4-(Dimethylamino)phenoxy)acetic Acid and Related Compounds This table presents estimated data based on published values for analogous structures to illustrate electronic effects.

| Compound | Process | Approximate Potential (V vs. SCE) | Mechanistic Implication |

|---|---|---|---|

| 2-(4-(Dimethylamino)phenoxy)acetic acid | First Oxidation (Eox1) | ~0.5 - 0.7 | Formation of a relatively stable cation radical. nih.gov |

| N,N-Dimethylaniline | First Oxidation (Eox1) | ~0.8 | Electron-rich amine is easily oxidized. |

| Phenoxyacetic acid | First Oxidation (Eox1) | > +2.0 | Ring is much less susceptible to oxidation without the amino group. researchgate.net |

| 2-(4-(Dimethylamino)phenoxy)acetic acid | Reduction | Highly Negative | Aromatic ring is resistant to reduction. |

Interaction Mechanisms with Various Chemical Species (e.g., metal ions, specific reagents)

2-(4-(Dimethylamino)phenoxy)acetic acid possesses multiple sites for interaction with other chemical species, primarily metal ions. The key coordinating sites are the carboxylate group and, to a lesser extent, the nitrogen atom of the dimethylamino group and the ether oxygen.

Interaction with Metal Ions: